(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Description
Properties
IUPAC Name |
(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-30-20-10-7-15(11-21(20)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIEAXGLQVBMT-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of the phenyl group: This step may involve a nucleophilic substitution reaction where a phenyl group is introduced to the thiazolidinone ring.
Methoxylation and chlorination: The aromatic ring can be functionalized with methoxy and chloro groups through electrophilic aromatic substitution reactions.
Formation of the imine and methylene groups: The final steps may involve condensation reactions to introduce the imine and methylene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Formation
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Thiazolidin-4-one nucleus :
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Substituent Introduction :
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Phenylimino group :
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Formed via Schiff base condensation between the amine group of the thiazolidin-4-one and benzaldehyde derivatives.
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Methylidene linkage :
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Introduced through Claisen or aldol-like condensation reactions with substituted benzaldehydes (e.g., 3-[(2,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde).
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Key Functional Groups
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Thiazolidin-4-one core : Prone to nucleophilic attack due to electron-deficient carbonyl groups.
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Phenylimino group : Engages in tautomerism and hydrogen bonding.
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Dichlorophenyl substituent : Introduces electron-withdrawing effects, enhancing stability.
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Methoxy groups : Electron-donating, influencing solubility and reactivity.
Typical Reactions
| Reaction Type | Mechanism | Example Conditions | Applications |
|---|---|---|---|
| Hydrolysis | Nucleophilic attack on carbonyl | Acidic/basic conditions | Degradation in biological systems |
| Alkylation | Electrophilic substitution at sulfur | Alkyl halides, bases | Functionalization for bioactivity |
| Oxidation | Oxidation of thioether to sulfoxide/sulfone | Oxidizing agents (e.g., H₂O₂) | Metabolic stability studies |
| Coordination | Metal complexation via sulfur | Transition metal salts | Catalytic applications |
Reaction Conditions and Catalysts
Synthesis and functionalization often require optimized conditions:
Reactivity Influencing Factors
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
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pH : Acidic conditions favor hydrolysis; basic conditions promote deprotonation.
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Temperature : High temperatures (reflux) are common for condensation steps.
Enzyme Inhibition
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Analogous thiazolidin-4-ones exhibit non-competitive inhibition of enzymes like tyrosinase or CDK2 .
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Key interactions : Coordination with active-site residues (e.g., His244 in tyrosinase) via sulfur or oxygen atoms .
Antimicrobial and Anticancer Activity
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Mechanism : Likely involves disruption of microbial cell walls or interference with kinase pathways .
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Structure-activity relationships :
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Electron-withdrawing substituents (e.g., dichlorophenyl) enhance potency.
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Hydrophobic groups (e.g., methoxy) improve cellular permeability.
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Analytical Characterization
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit notable activity against various bacterial strains and biofilms.
1.1. Mechanism of Action
The antimicrobial activity is often attributed to the inhibition of bacterial biofilm formation, which is critical for the survival and virulence of pathogens. For instance, studies have shown that certain thiazolidin-4-one derivatives significantly reduce biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus by targeting specific bacterial pathways like the YycG histidine kinase involved in cell wall metabolism and antibiotic resistance .
1.2. Case Studies
- Biofilm Inhibition : A study demonstrated that specific thiazolidin-4-one derivatives reduced biofilm formation by over 50% at concentrations equal to their minimum inhibitory concentration (MIC) .
- Antifungal Activity : Other derivatives showed significant antifungal activity against Candida albicans, indicating their potential as antifungal agents .
Anticancer Potential
Thiazolidin-4-one compounds are also being investigated for their anticancer properties. Their ability to induce apoptosis and inhibit cell proliferation makes them promising candidates for cancer therapy.
2.1. Mechanisms of Anticancer Activity
The anticancer effects are primarily linked to the modulation of various cellular pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, effectively halting proliferation .
- Multi-Kinase Inhibition : Some compounds selectively inhibit mutant forms of epidermal growth factor receptor (EGFR), which is crucial in many cancers, including cervical cancer .
2.2. Case Studies
- Cytotoxicity Against Cancer Cells : Research has highlighted the cytotoxic effects of thiazolidin-4-one derivatives on human renal cell adenocarcinoma and other cancer cell lines, showcasing their potential as therapeutic agents .
- Antiproliferative Activity : Compounds have demonstrated significant antiproliferative effects against various cancer types, including colon and breast cancers .
Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Biofilm inhibition over 50% at MIC |
| Antifungal | Candida albicans | Significant antifungal activity |
| Anticancer | Human renal carcinoma | Induction of apoptosis and cell cycle arrest |
| Multi-Kinase Inhibition | Cervical cancer cells | Selective inhibition of mutant EGFR |
Mechanism of Action
The mechanism of action of “(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE” would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets may include:
Enzymes: Proteases, kinases.
Receptors: G-protein coupled receptors (GPCRs), nuclear receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
*Molecular formulas estimated based on substituent analysis; exact values may vary.
Electronic and Steric Effects
- The methoxy groups balance lipophilicity and hydrogen-bonding capacity .
- Compound: The 2-chlorophenylimino and 4-fluorobenzylidene groups offer smaller, electronegative substituents, which may reduce steric hindrance but limit bioavailability compared to the target .
Stereochemical Influence
The 2Z,5E configuration in the target compound may enforce a planar conformation, optimizing π-π stacking with biological targets. In contrast, the 2E,5Z configuration in ’s compound could alter binding kinetics .
Biological Activity
The compound (2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, emphasizing its potential therapeutic applications and mechanisms of action based on recent studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have emerged as significant pharmacological agents due to their ability to interact with various biological targets. They exhibit a wide range of activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
Recent literature highlights their effectiveness in inhibiting cancer cell proliferation and their potential as multi-target enzyme inhibitors in medicinal chemistry .
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. For instance, studies indicate that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. The compound in focus has been evaluated for its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis via intrinsic pathway |
| Compound B | MCF-7 | 8.3 | Apoptosis via extrinsic pathway |
| (2Z,5E) Compound | A549 | 9.0 | Multi-target inhibition |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-one derivatives has also been documented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The structure's modification plays a critical role in enhancing antimicrobial potency .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2Z,5E) Compound | Staphylococcus aureus | 32 µg/mL |
| (2Z,5E) Compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines. The compound has shown efficacy in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is closely linked to their chemical structure. Substituents at various positions on the thiazolidine ring can significantly influence their pharmacological properties:
- Position 2 : Modifications here can enhance anticancer activity.
- Position 5 : Alterations can improve antimicrobial efficacy.
- Position 3 : Changes can affect anti-inflammatory properties.
Case Studies
Recent studies have synthesized various thiazolidinone derivatives and evaluated their biological activities:
- Synthesis and Evaluation : A study synthesized new thiazolidinones and tested them against multiple cancer cell lines, revealing that certain derivatives had lower IC50 values compared to established drugs like irinotecan .
- Combination Therapies : Research indicates that combining thiazolidinones with other therapeutic agents may enhance their efficacy against resistant cancer strains .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
